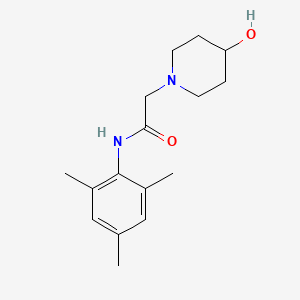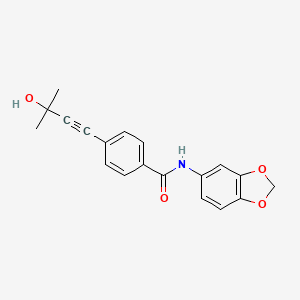![molecular formula C13H25N3O3S B5622560 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5622560.png)
N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The introduction of N-[(3R,4S)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide** and compounds with similar structures involves exploring their potential in various fields, including medicinal chemistry and material science. The structural complexity and functional group diversity of these compounds allow for a wide range of chemical reactions and applications.
Synthesis Analysis
Synthesis of similar sulfonamide compounds often involves multi-step chemical processes including chlorination, ammonolysis, and condensation reactions. For instance, the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide using 4-hydroxy-3-pyridinesulfuric acid as the raw material demonstrates the complexity of these processes (Zhang De-jun, 2006).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR, and computational methods to determine the arrangement of atoms within a compound. For example, studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide reveal detailed information about their molecular and supramolecular structures, demonstrating the importance of hydrogen bonding and π-π interactions in determining the overall structure (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide compounds are influenced by their functional groups. For example, the presence of pyrrolidine and sulfonamide groups can significantly affect their binding affinity and selectivity against biological targets, as seen in the synthesis and structure-affinity relationship studies of chlorinated pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors (Benas Balandis et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of these compounds under different conditions. While specific data on N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide is not available, studies on similar compounds provide insights into how these properties are determined and can be modified for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for the application of these compounds in synthesis and drug design. For example, the study on the synthesis, characterization, and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides highlights the importance of structural features in determining their biological activity (N. Desai et al., 2016).
Future Directions
The future directions for the research and development of “N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to influence the biological activity .
properties
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-3-6-12-9-15(11(2)17)10-13(12)14-20(18,19)16-7-4-5-8-16/h12-14H,3-10H2,1-2H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNKUQPFXCEUSK-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)N2CCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)N2CCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]pyrrolidine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5622479.png)




![3-isopropyl-9-methyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5622532.png)
![2-(4-fluorophenyl)-N-(4-piperidinylmethyl)imidazo[1,2-a]pyridine-6-carboxamide dihydrochloride](/img/structure/B5622536.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5622541.png)
![3-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5622543.png)
![2-[3-(dimethylamino)propyl]-9-(4-methylphthalazin-1-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622550.png)


![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)
![4-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B5622595.png)